3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid is an organic compound that features a pyrimidine ring attached to a phenyl group through an ether linkage, with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of pyrimidine with a suitable phenol derivative under basic conditions to form the pyrimidin-2-yloxy intermediate.
Coupling with Propenoic Acid: The intermediate is then coupled with propenoic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or alkanes.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions, particularly those involving pyrimidine derivatives.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The propenoic acid moiety may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(pyrimidin-2-yl)prop-2-enoic acid: This compound is similar in structure but lacks the phenyl group.
(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid: This compound features a propynyl group instead of a pyrimidine ring.
Uniqueness
3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of both a pyrimidine ring and a phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
3-(4-pyrimidin-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12(17)7-4-10-2-5-11(6-3-10)18-13-14-8-1-9-15-13/h1-9H,(H,16,17) |
InChI Key |
APRNLMIZUQMXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.